![molecular formula C20H25N3O5 B2597178 3-(4-Methoxy-benzyl)-2,4-dioxo-1,3,4,5,7,8-hexahydro-2H-pyrido[4,3-d]pyrimidine-6-carboxylic acid tert-Butyl ester CAS No. 947404-33-3](/img/structure/B2597178.png)
3-(4-Methoxy-benzyl)-2,4-dioxo-1,3,4,5,7,8-hexahydro-2H-pyrido[4,3-d]pyrimidine-6-carboxylic acid tert-Butyl ester
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Overview
Description
This compound is a pyrido[4,3-d]pyrimidine derivative . Its IUPAC name is tert-butyl 3-(4-methoxybenzyl)-2,4-dioxo-1,3,4,4a,5,7-hexahydropyrido[4,3-d]pyrimidine-6(2H)-carboxylate .
Synthesis Analysis
The synthesis of this compound could potentially involve Suzuki–Miyaura coupling, a widely-applied transition metal catalysed carbon–carbon bond forming reaction . This process is known for its mild and functional group tolerant reaction conditions, and it uses a relatively stable, readily prepared, and generally environmentally benign organoboron reagent .Molecular Structure Analysis
The molecular structure of this compound includes a pyrido[4,3-d]pyrimidine core, which is a bicyclic structure. It also contains a methoxybenzyl group and a tert-butyl ester group .Chemical Reactions Analysis
The Suzuki–Miyaura coupling reaction could be a key step in the chemical reactions involving this compound. This reaction conjoins chemically differentiated fragments that participate in electronically divergent processes with the metal catalyst .Physical And Chemical Properties Analysis
The compound has a molecular weight of 387.44 . More detailed physical and chemical properties such as melting point, boiling point, and solubility would require further experimental data.Scientific Research Applications
Suzuki–Miyaura Coupling Reagents
The Suzuki–Miyaura (SM) coupling reaction is a powerful method for forming carbon–carbon bonds. It involves the cross-coupling of organoboron compounds with organic halides or pseudohalides. This reaction has broad applications in synthetic chemistry, pharmaceuticals, and materials science. The tert-butyl ester of our compound can serve as a boron reagent in SM coupling reactions . Its mild reaction conditions and functional group tolerance make it an attractive choice for constructing complex molecules.
Antibacterial Agents
Researchers have explored the antibacterial potential of heterocyclic pyrimidine derivatives. While not directly related to our compound, this field highlights the significance of pyrimidines in drug discovery. Investigating modifications of our compound could lead to novel antibacterial agents .
Anti-Inflammatory and Analgesic Activities
Indole derivatives, which share some structural features with our compound, have demonstrated anti-inflammatory and analgesic properties. By analogy, our compound might exhibit similar effects. Further studies are warranted to explore its potential in pain management and inflammation control .
Building Blocks in Organic Synthesis
Pinacol boronic esters, including those derived from our compound, are valuable building blocks in organic synthesis. While protodeboronation of alkyl boronic esters is less explored, our compound could find applications in this area as well .
Future Directions
properties
IUPAC Name |
tert-butyl 3-[(4-methoxyphenyl)methyl]-2,4-dioxo-1,5,7,8-tetrahydropyrido[4,3-d]pyrimidine-6-carboxylate |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H25N3O5/c1-20(2,3)28-19(26)22-10-9-16-15(12-22)17(24)23(18(25)21-16)11-13-5-7-14(27-4)8-6-13/h5-8H,9-12H2,1-4H3,(H,21,25) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DCNVRVSORUOJMF-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)N1CCC2=C(C1)C(=O)N(C(=O)N2)CC3=CC=C(C=C3)OC |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H25N3O5 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
387.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
3-(4-Methoxy-benzyl)-2,4-dioxo-1,3,4,5,7,8-hexahydro-2H-pyrido[4,3-d]pyrimidine-6-carboxylic acid tert-Butyl ester |
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